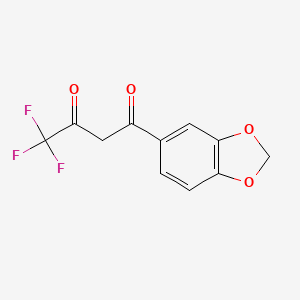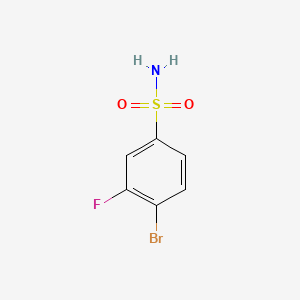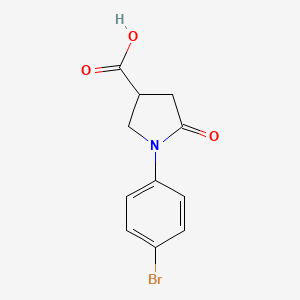
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole group would contribute to the compound’s aromaticity, while the trifluorobutane-1,3-dione group would likely have an impact on its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxole group could potentially undergo electrophilic aromatic substitution reactions, while the trifluorobutane-1,3-dione group could be involved in various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would all play a role in determining properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Applications
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Selectivity Between Cancer Cells and Normal Cells
The compounds exhibited good selectivity between cancer cells and normal cells . This is a crucial factor in cancer treatment as it reduces the side effects on normal cells.
Antiproliferative Activity
The compounds have been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells . This means they can inhibit the growth of these cancer cells.
Synthesis of Tricarbonitrile Compounds
2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine . This shows the potential of 1,3-Benzodioxol-5-yl compounds in the synthesis of tricarbonitrile compounds.
Design of Capsaicin Analogs
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide was designed by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group . This indicates the potential of 1,3-Benzodioxol-5-yl compounds in the design of capsaicin analogs.
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to target proteins likeGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cells .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in certain cancer cells . These effects can lead to the inhibition of cell growth and proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJUCOQPAGQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379541 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
306935-39-7 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)




![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
